molecular formula C20H12BrClN2O4 B3268153 N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide CAS No. 476277-05-1

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide

Cat. No.: B3268153
CAS No.: 476277-05-1
M. Wt: 459.7 g/mol
InChI Key: CRQFTYNWCBABRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide is a synthetic benzamide derivative characterized by a 2-benzoyl-4-bromophenyl group attached to a 2-chloro-5-nitro-substituted benzamide moiety. This molecular architecture, featuring halogen substituents (bromine and chlorine) and an electron-withdrawing nitro group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily investigated as a building block for the construction of more complex organic molecules and is explored for its potential as a biochemical probe to study enzyme interactions and protein binding . Similar benzamide compounds have shown promise in scientific research for their potential biological activities. For instance, related structural analogs are being studied for their antiprotozoal properties and their ability to bind to AT-rich DNA sequences, which is a mechanism of interest in developing treatments for neglected tropical diseases . The presence of multiple functional groups allows this compound to undergo various chemical transformations, including reduction of the nitro group to an amine or nucleophilic substitution of the halogens, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Attention: This product is for research use only. It is not intended for human or veterinary use. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQFTYNWCBABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-benzoylphenylamine, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro and benzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide can be contextualized against structurally analogous benzamide derivatives. Below is a detailed comparison:

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Biological Activity/Application Key Research Findings
This compound 2-Benzoyl, 4-Br, 2-Cl, 5-NO₂ PPARγ phosphorylation inhibitor Covalently binds Cys313 of PPARγ; hydrophobic benzyl group enhances binding to alternate sites .
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide () 2-Cl, 5-NO₂, 2-NO₂ Unspecified (structural correction) Demonstrates importance of nitro positioning; crystallographic studies highlight steric effects .
SB1405 (N-(2-benzylphenyl)-2-chloro-5-nitrobenzamide) () 2-Benzyl, 2-Cl, 5-NO₂ PPARγ phosphorylation inhibitor High in vitro potency (IC₅₀ < 1 µM); poor solubility due to hydrophobic groups .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () 4-Br, 5-F, 2-Cl, 6-F, trifluoropropoxy Intermediate for pharmaceuticals Fluorine substitutions improve metabolic stability; used in synthetic pipelines .
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide () 2-Benzoyl, 4-Br, 2-Cl (acetamide backbone) Unspecified (structural analogue) Replacing nitro with acetamide reduces covalent binding potential; lower bioactivity .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Benzoyl group : Enhances lipophilicity and may facilitate membrane penetration.
  • Bromine atom : Potentially increases reactivity and interaction with biological targets.
  • Chloro and nitro groups : These electron-withdrawing groups can influence the compound's binding affinity to enzymes and receptors.

This compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. The nitro group is often associated with bioactivity due to its ability to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with various biomolecules.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antidiabetic Effects

Benzamide derivatives have also been investigated for their antidiabetic properties. For example, compounds with similar structures have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential for managing blood glucose levels in diabetic patients.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Electron-withdrawing groups : The presence of nitro and chloro groups enhances the compound's ability to interact with target enzymes.
  • Hydrophobic interactions : The benzoyl moiety increases the lipophilicity, aiding in membrane permeability.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications on the phenyl rings can significantly affect biological activity:

CompoundIC50 (µM)Activity
This compoundTBDTBD
N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamideTBDTBD
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamideTBDTBD

Case Studies

  • Anticancer Study : A study investigating the effects of benzamide derivatives on cancer cell lines demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells. The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutics.
  • Anti-inflammatory Research : In a model of induced inflammation, this compound exhibited a marked reduction in inflammatory markers, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with the conversion of 2-chloro-5-nitrobenzoic acid to its acyl chloride using thionyl chloride (reflux, 2 h). Subsequent coupling with an appropriately substituted aniline (e.g., 2-benzoyl-4-bromoaniline) in acetone at −20°C with triethylamine as a base yields the amide. Monitoring via TLC and purification by recrystallization (yield ~89%) ensures product integrity. Key parameters include temperature control to minimize side reactions and stoichiometric optimization of the acyl chloride intermediate .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., bromine at C4, nitro at C5) via 1H^1H and 13C^{13}C chemical shifts.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z: [M+H]+^+ peaks).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitro groups and adjacent residues) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : The 2-chloro-5-nitrobenzamide scaffold is a known inhibitor of PPARγ phosphorylation, specifically targeting Cdk5-mediated Ser273 modification. In vitro kinase assays (using 32P^{32}P-ATP incorporation) and cellular models (e.g., adipocyte differentiation assays) are used to evaluate inhibition efficacy. Hydrophobic substituents at the R-group (e.g., benzyl) enhance binding to the hydrophobic pocket between PPARγ’s H3 and β3–β4 regions, reducing phosphorylation .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Hydrophobic substituents (e.g., benzyl, 4-bromophenyl) improve inhibition of PPARγ phosphorylation (IC50_{50} < 10 µM) by occupying the hydrophobic binding site.
  • Hydrophilic groups (e.g., piperazine) reduce activity due to poor target compatibility.
  • Covalent anchoring : The 2-chloro-5-nitrobenzamide moiety forms a covalent bond with Cys313 of PPARγ, confirmed via mass spectrometry and mutagenesis studies.
  • Selectivity : Orthogonal kinase assays (e.g., Rb peptide phosphorylation by Cdk5) confirm specificity for PPARγ over other kinases .

Q. What advanced techniques are used to resolve contradictions in biological data (e.g., in vitro vs. cellular activity)?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of PPARγ upon compound binding.
  • Phospho-Specific Antibodies : Quantify Ser273 phosphorylation via Western blotting under varying inhibitor concentrations.
  • Metabolic Stability Assays : Address discrepancies between in vitro and cellular efficacy by assessing compound stability in hepatocyte models (e.g., CYP450 metabolism) .

Q. How can computational methods guide the optimization of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict conformational changes in PPARγ’s ligand-binding domain (LBD) upon inhibitor binding.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., nitro group charge distribution) to optimize covalent interactions with Cys313.
  • Docking Studies : Screen virtual libraries for substituents that maximize hydrophobic contacts and minimize steric clashes (e.g., using Schrödinger’s Glide) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Co-crystallization with PPARγ LBD : Use hanging-drop vapor diffusion with PEG 3350 as a precipitant. Include 5 mM DTT to stabilize cysteine residues.
  • Data Collection : High-resolution (≤1.8 Å) X-ray diffraction data at synchrotron facilities (e.g., APS or ESRF) are critical.
  • Phase Problem Solving : Employ SHELX programs (e.g., SHELXD for experimental phasing) to resolve heavy atom (Br/Cl) positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.